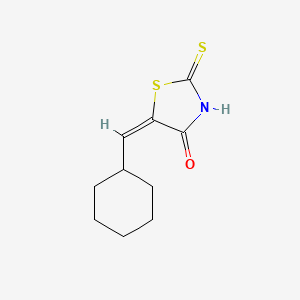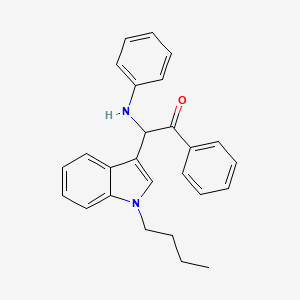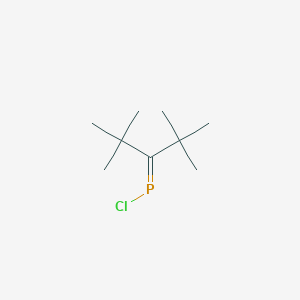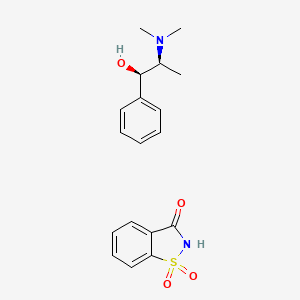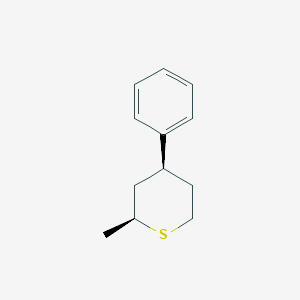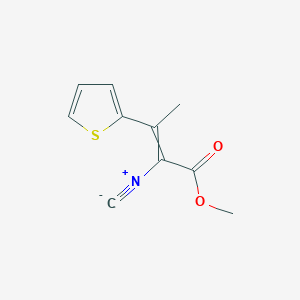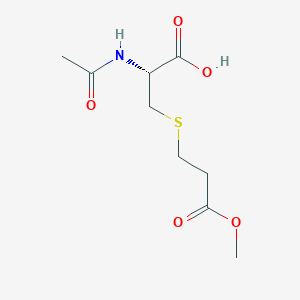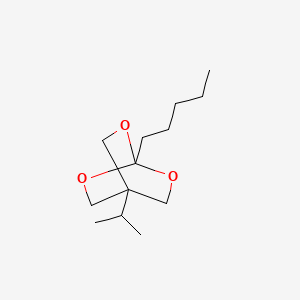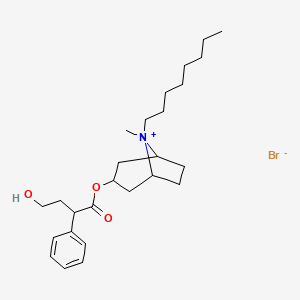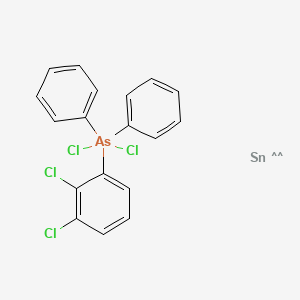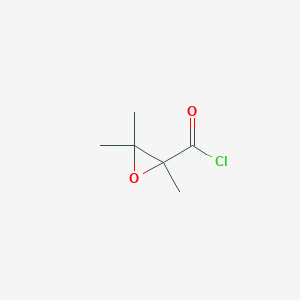
2,3,3-Trimethyloxirane-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethyloxirane-2-carbonyl chloride is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a carbonyl chloride group attached to the oxirane ring. It is a versatile intermediate used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyloxirane-2-carbonyl chloride typically involves the reaction of 2,3,3-trimethyloxirane with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
2,3,3-Trimethyloxirane+Phosgene→2,3,3-Trimethyloxirane-2-carbonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent safety measures due to the hazardous nature of phosgene. The process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3-Trimethyloxirane-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2,3,3-trimethyloxirane and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, including hydrogen peroxide, sodium borohydride, and others.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives of 2,3,3-trimethyloxirane.
Hydrolysis: The primary products are 2,3,3-trimethyloxirane and hydrochloric acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethyloxirane-2-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,3,3-Trimethyloxirane-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetramethyloxirane: Similar in structure but lacks the carbonyl chloride group.
2,3-Epoxybutane: Another oxirane compound with different substituents.
2,3,3-Trimethyloxirane: The parent compound without the carbonyl chloride group.
Uniqueness
2,3,3-Trimethyloxirane-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and applications compared to other similar oxirane compounds. This functional group allows for a broader range of chemical transformations and industrial uses.
Eigenschaften
CAS-Nummer |
76527-45-2 |
|---|---|
Molekularformel |
C6H9ClO2 |
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
2,3,3-trimethyloxirane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO2/c1-5(2)6(3,9-5)4(7)8/h1-3H3 |
InChI-Schlüssel |
LPWCGKJFBKUSIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)(C)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


